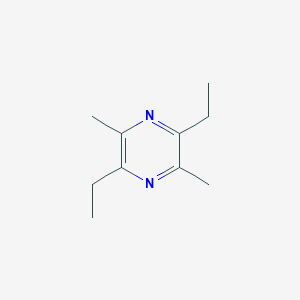

2,5-Diethyl-3,6-dimethylpyrazine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2, 5-Diethyl-3, 6-dimethylpyrazine belongs to the class of organic compounds known as pyrazines. Pyrazines are compounds containing a pyrazine ring, which is a six-member aromatic heterocycle, that consists of two nitrogen atoms (at positions 1 and 4) and four carbon atoms. 2, 5-Diethyl-3, 6-dimethylpyrazine is slightly soluble (in water) and a moderately basic compound (based on its pKa). Outside of the human body, 2, 5-diethyl-3, 6-dimethylpyrazine can be found in coffee and coffee products. This makes 2, 5-diethyl-3, 6-dimethylpyrazine a potential biomarker for the consumption of this food product.

Applications De Recherche Scientifique

Flavoring Agent

2,5-Diethyl-3,6-dimethylpyrazine is primarily recognized for its role as a flavoring agent in the food industry. Pyrazines are known for their nutty and roasted flavors, which can enhance the sensory profile of various food products.

Case Study: Coffee Flavor Profile

Research indicates that this compound has been detected in arabica coffee beans (Coffea arabica), contributing to the complex flavor profile of coffee. The presence of this compound is associated with the Maillard reaction during roasting, which imparts desirable aromatic qualities to the coffee .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound against various pathogens. Its application in food preservation and safety is particularly noteworthy.

Antibacterial Effects

In a study examining the bactericidal effects of several pyrazines, this compound demonstrated significant inhibition of Escherichia coli at concentrations as low as 0.6%. The compound's effectiveness increased with higher concentrations and longer incubation times .

| Concentration (%) | Incubation Time (h) | E. coli Reduction (%) |

|---|---|---|

| 0.3 | 2 | 30 |

| 0.6 | 4 | 50 |

| 1.2 | 6 | 80 |

This data illustrates the compound's potential as a natural preservative in food products.

Biochemical Synthesis

This compound can also serve as a precursor in biochemical syntheses. Research has shown that it can be produced through various biosynthetic pathways involving amino acids.

Chemoenzymatic Synthesis

A recent study explored the chemoenzymatic synthesis of related pyrazines from L-threonine using bacterial operons. This method not only enhances yield but also offers an environmentally friendly alternative to traditional chemical synthesis methods . The ability to synthesize pyrazines from natural substrates presents opportunities for developing sustainable production processes.

Neuropharmacological Effects

Emerging research suggests that pyrazines may have neuropharmacological effects. For instance, related compounds have been shown to influence GABAergic activity in the central nervous system, potentially affecting sleep patterns and cognitive functions .

Case Study: Sleep Induction

In experiments with mice, it was observed that certain pyrazines could lengthen therapeutic sleep induced by phenobarbital. This suggests potential applications in developing sleep aids or treatments for sleep disorders .

Propriétés

Numéro CAS |

18903-30-5 |

|---|---|

Formule moléculaire |

C10H16N2 |

Poids moléculaire |

164.25 g/mol |

Nom IUPAC |

2,5-diethyl-3,6-dimethylpyrazine |

InChI |

InChI=1S/C10H16N2/c1-5-9-7(3)12-10(6-2)8(4)11-9/h5-6H2,1-4H3 |

Clé InChI |

WOKWCTYNOKUPRA-UHFFFAOYSA-N |

SMILES |

CCC1=C(N=C(C(=N1)C)CC)C |

SMILES canonique |

CCC1=C(N=C(C(=N1)C)CC)C |

Key on ui other cas no. |

18903-30-5 |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.